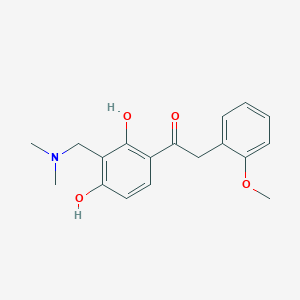

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Descripción

This compound features a 2,4-dihydroxyphenyl core substituted at position 3 with a dimethylaminomethyl group and a 2-methoxyphenyl ethanone moiety. Its molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 331.36 g/mol. The dimethylaminomethyl group enhances solubility in polar solvents, while the 2-methoxyphenyl group contributes to aromatic interactions in biological systems.

Propiedades

IUPAC Name |

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXUQLQYLIFWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethylamino Group:

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.

Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl group to form the ethanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The dimethylamino group in the compound is associated with neuroprotective effects. In animal models, compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. Research involving similar compounds indicates that they can modulate pain pathways, providing relief from chronic pain conditions. Further investigation into its pharmacodynamics is warranted to establish its efficacy and mechanism .

Material Science Applications

Photocurable Resins

The compound can be utilized in the formulation of photocurable resins for 3D printing applications. Its chemical structure allows for the incorporation into polymer matrices that can be cured upon exposure to light, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly useful in creating custom prosthetics and dental applications .

Coatings and Adhesives

Due to its chemical reactivity, 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be employed in developing advanced coatings and adhesives. These materials can provide protective layers with improved adhesion properties and resistance to environmental degradation, which are critical for industrial applications .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders. For instance, studies on related compounds have shown inhibition of cyclooxygenase enzymes, which are targets for anti-inflammatory drugs .

Drug Delivery Systems

In biochemistry, the compound's ability to form complexes with various biomolecules positions it as a candidate for drug delivery systems. Its structural features allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities within biological systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and exert various effects.

Comparación Con Compuestos Similares

Structural Features and Substituent Variations

The following table summarizes key analogs and their substituent differences:

Physical and Chemical Properties

- Solubility: The dimethylaminomethyl group in the target compound improves water solubility compared to non-polar analogs like 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone .

- Stability: Methoxy groups (e.g., in 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-(2-methoxyphenyl)ethanone) enhance stability against oxidative degradation compared to hydroxyl-rich analogs .

Key Research Findings

Dimethylamino groups are associated with increased receptor-binding affinity in kinase inhibitors, suggesting possible therapeutic applications .

Synthetic Challenges: Introducing the dimethylaminomethyl group requires careful control to avoid over-alkylation, as noted in related Schiff base syntheses .

Comparative Yields: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is synthesized in 98% yield , while chlorinated analogs (e.g., in ) have lower yields (~49%) due to side reactions.

Actividad Biológica

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, commonly referred to as a dimethylamino derivative, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H21N1O4

- Molecular Weight : 315.36 g/mol

- Structure :

The compound features a dimethylamino group, hydroxyl groups, and methoxy groups that contribute to its biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in neurotransmission and metabolic processes:

- Acetylcholinesterase (AChE) : A critical enzyme in the breakdown of acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE but with different substrate specificity. Inhibition studies suggest that this compound may have a dual role in modulating cholinergic activity.

Table 1: Enzyme Inhibition Potency

Antioxidant Activity

The compound has demonstrated significant antioxidant properties through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. These activities are crucial for protecting cells against oxidative stress.

Table 2: Antioxidant Activity Results

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with the compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. The results indicate potential applications in neuroprotection.

Study 2: Cholinergic Modulation

In vivo studies involving animal models demonstrated that administration of the compound improved cognitive function in models of induced memory impairment. This suggests its potential therapeutic role in managing cognitive disorders.

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Groups : Contribute to antioxidant activity by donating hydrogen atoms to free radicals.

- Dimethylamino Group : Enhances lipophilicity, facilitating better penetration through biological membranes and improving interaction with target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.